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Standard protocols for assessing Azinphosmethyl toxicity in aquatic life.

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Standard Protocols for Assessing Azinphosmethyl Toxicity in Aquatic Life

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Azinphos-methyl is a broad-spectrum organophosphate insecticide that has been widely used in agriculture.[1][2] Due to its potential for runoff into aquatic ecosystems, it poses a significant risk to non-target aquatic organisms.[1] Azinphos-methyl is characterized by its high acute toxicity to a wide range of aquatic species, including fish, invertebrates, and amphibians.[1][3] This document provides detailed standard protocols for assessing the aquatic toxicity of Azinphos-methyl, intended for use by researchers, scientists, and professionals in drug development and environmental risk assessment. The protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA).

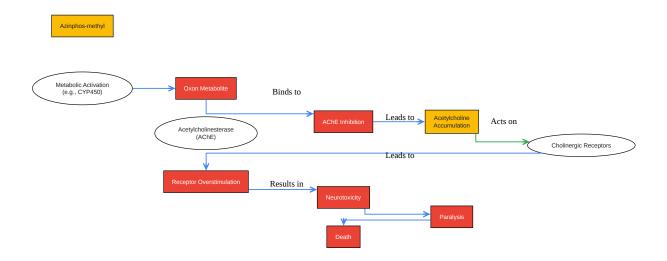
Mechanism of Toxicity

Azinphos-methyl, like other organophosphate insecticides, primarily exerts its toxic effects through the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system.[1][2] AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE



leads to an accumulation of acetylcholine at nerve synapses, causing continuous nerve stimulation, which can result in paralysis and ultimately death.[1] The metabolism of **Azinphosmethyl** can also induce oxidative stress, further contributing to its toxicity.[4]

Signaling Pathway of Azinphos-methyl Toxicity



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Caption: Mechanism of Azinphos-methyl neurotoxicity in aquatic organisms.

Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of **Azinphos-methyl** to a range of aquatic organisms.





Table 1: Acute Toxicity of **Azinphos-methyl** to Aquatic Organisms



Species	Common Name	Test Duration	Endpoint	Concentrati on (µg/L)	Reference
Freshwater Fish					
Oncorhynchu s mykiss	Rainbow Trout	96-hour	LC50	3	[1]
Lepomis macrochirus	Bluegill	96-hour	LC50	4	[3]
Pimephales promelas	Fathead Minnow	96-hour	LC50	268 (geometric mean)	[3]
Esox lucius	Northern Pike	96-hour	LC50	0.36	[3]
Carassius auratus	Goldfish	96-hour	LC50	4270	[3]
Freshwater Invertebrates					
Daphnia magna	Water Flea	48-hour	EC50	0.1 - 7.5	[3]
Gammarus fasciatus	Amphipod	96-hour	LC50	0.2	[3]
Asellus brevicaudatu s	Isopod	48-96-hour	LC50	21 - 56	[3]
Procambarus sp.	Crayfish	48-96-hour	LC50	21 - 56	[3]
Freshwater Amphibians					
Xenopus laevis	African Clawed Frog	96-hour	LC50	420 - 2940	[3]



Marine Fish					
Cyprinodon variegatus	Sheepshead Minnow	96-hour	LC50	3.5 - 45	[3]
Marine Invertebrates					
Penaeus monodon	Giant Tiger Prawn	96-hour	LC50	120	[3]

Table 2: Chronic Toxicity of Azinphos-methyl to Aquatic Organisms

Species	Common Name	Test Duration	Endpoint	Concentrati on (µg/L)	Reference
Freshwater Fish					
Pimephales promelas	Fathead Minnow	32-day	NOEC (survival)	0.25	
Pimephales promelas	Fathead Minnow	32-day	LOEC (survival)	0.5	
Freshwater Invertebrates					
Daphnia magna	Water Flea	21-day	NOEC (reproduction)	0.09	
Daphnia magna	Water Flea	21-day	LOEC (reproduction)	0.16	

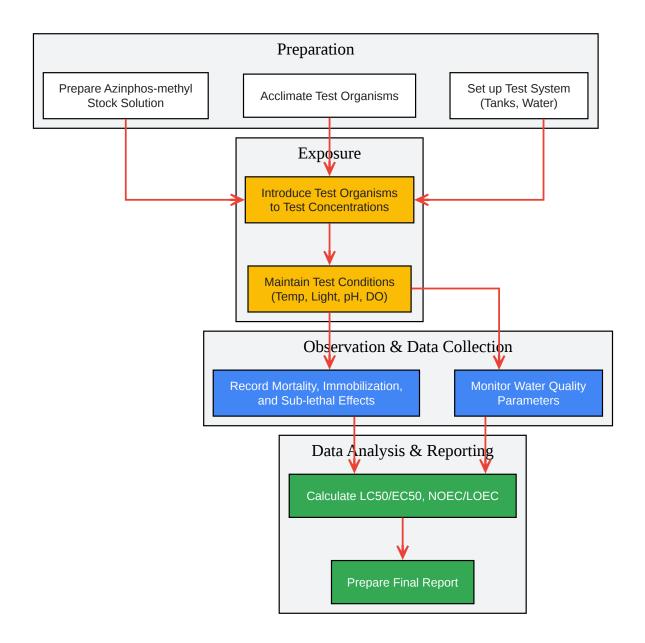
Experimental Protocols

The following are detailed protocols for conducting acute and chronic toxicity tests with **Azinphos-methyl** on fish and aquatic invertebrates. These protocols are harmonized from the



OECD and US EPA guidelines.[5][6][7][8][9][10][11][12][13][14][15][16]

Experimental Workflow for Aquatic Toxicity Testing



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Caption: General workflow for conducting aquatic toxicity tests.



Protocol 1: Fish Acute Toxicity Test (Based on OECD 203 & US EPA 850.1075)

- 1. Objective: To determine the median lethal concentration (LC50) of **Azinphos-methyl** to fish over a 96-hour exposure period.[5][7][13][17][18]
- 2. Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss) for cold water fish and Bluegill (Lepomis macrochirus) or Fathead Minnow (Pimephales promelas) for warm water fish.[7][13] Fish should be juvenile, from a single stock, and acclimated to the test conditions for at least 12 days.

3. Test System:

- Test Type: Static, semi-static, or flow-through. A semi-static or flow-through system is recommended for volatile or unstable substances like **Azinphos-methyl**.
- Test Vessels: Glass tanks of sufficient size to allow for a loading rate of ≤ 0.8 g of fish per liter of water.
- Dilution Water: Reconstituted soft or hard water, or natural water of known quality. Hardness should be between 40 and 180 mg/L as CaCO3 for freshwater species.[13]
- Test Conditions:
 - Temperature: 20 ± 2 °C for warm water species, 15 ± 2 °C for cold water species.
 - pH: 6.0 9.0.
 - Dissolved Oxygen: ≥ 60% of air saturation value.
 - Photoperiod: 16 hours light, 8 hours dark.

4. Experimental Design:

• Test Concentrations: A minimum of five concentrations of **Azinphos-methyl** arranged in a geometric series (e.g., 0.1, 0.22, 0.46, 1.0, 2.2 μg/L) and a control (and a solvent control if a



carrier is used). A range-finding test should be conducted to determine the appropriate concentration range.

- Replicates: At least two replicate vessels per concentration.
- Number of Organisms: At least 10 fish per concentration.

5. Procedure:

- Prepare stock solutions of Azinphos-methyl.
- Prepare the test concentrations by diluting the stock solution with dilution water.
- Randomly distribute the fish among the test vessels.
- Introduce the test solutions to the respective vessels.
- Observe the fish for mortality and any sub-lethal effects (e.g., erratic swimming, loss of equilibrium) at 24, 48, 72, and 96 hours.
- Measure water quality parameters (pH, temperature, dissolved oxygen) at the beginning and end of the test, and daily in a subset of tanks.
- Analyze the concentration of Azinphos-methyl in the test water at the beginning and end of the test.

6. Data Analysis:

- Calculate the cumulative mortality at each observation time for each concentration.
- Determine the 96-hour LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis, moving average).

Protocol 2: Aquatic Invertebrate Acute Immobilisation Test (Based on OECD 202)

1. Objective: To determine the median effective concentration (EC50) of **Azinphos-methyl** that causes immobilization of Daphnia sp. over a 48-hour exposure period.[6][19][20][21][22]



- 2. Test Organism:Daphnia magna or Daphnia pulex, less than 24 hours old at the start of the test.[19]
- 3. Test System:
- Test Type: Static.
- Test Vessels: Glass beakers or other suitable vessels.
- Dilution Water: Reconstituted water with a pH of 6-9 and a hardness of 140–250 mg CaCO₃
 L⁻¹.[19]
- · Test Conditions:
 - Temperature: 20 ± 2 °C.
 - Photoperiod: 16 hours light, 8 hours dark.
- 4. Experimental Design:
- Test Concentrations: At least five concentrations of Azinphos-methyl in a geometric series and a control.
- Replicates: At least four replicates per concentration.
- Number of Organisms: At least 5 daphnids per replicate (total of 20 per concentration).
- 5. Procedure:
- Prepare the test solutions.
- Randomly allocate the daphnids to the test vessels containing the test solutions.
- Incubate the test vessels for 48 hours.
- At 24 and 48 hours, count the number of immobilized daphnids in each vessel.
 Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[19]
- Measure water quality parameters at the beginning and end of the test.



- 6. Data Analysis:
- Calculate the percentage of immobilization at each concentration at 24 and 48 hours.
- Determine the 48-hour EC50 value and its 95% confidence limits.

Protocol 3: Fish Early-life Stage Toxicity Test (Based on OECD 210)

- 1. Objective: To determine the effects of **Azinphos-methyl** on the early life stages of fish, including hatching, survival, and growth, and to determine the No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC).[8][9][11][23][24]
- 2. Test Organism: Species with a short early life stage, such as Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).
- 3. Test System:
- Test Type: Flow-through or semi-static.
- Test Vessels: Glass tanks or beakers.
- Dilution Water: As per Protocol 1.
- Test Conditions: Species-specific optimal conditions for temperature, pH, and photoperiod.
- 4. Experimental Design:
- Test Concentrations: At least five concentrations and a control.
- Replicates: At least four replicates per concentration.
- Number of Organisms: Sufficient number of newly fertilized eggs to result in at least 20 surviving larvae per replicate at the end of the test.
- 5. Procedure:
- Expose newly fertilized eggs to the test concentrations.



- The test continues until at least 7-10 days post-hatch for the control group.
- Record hatching success daily.
- After hatching, feed the larvae daily.
- Record larval mortality and any abnormal behavior or appearance daily.
- At the end of the test, measure the length and weight of all surviving fish.
- 6. Data Analysis:
- Analyze hatching success, larval survival, and growth (length and weight) data for significant differences between the control and treatment groups using appropriate statistical tests (e.g., ANOVA, Dunnett's test).
- Determine the NOEC and LOEC for the most sensitive endpoint.

Protocol 4: Daphnia magna Reproduction Test (Based on OECD 211 & US EPA 850.1300)

- 1. Objective: To assess the chronic toxicity of **Azinphos-methyl** on the reproduction of Daphnia magna over a 21-day period and to determine the NOEC and LOEC for reproduction. [10][12][15][25][26][27][28][29][30]
- 2. Test Organism: Daphnia magna, less than 24 hours old at the start of the test. [26][27]
- 3. Test System:
- Test Type: Semi-static.
- Test Vessels: Individual glass beakers.
- Dilution Water: As per Protocol 2.
- Test Conditions:
 - Temperature: 20 ± 2 °C.



- Photoperiod: 16 hours light, 8 hours dark.
- 4. Experimental Design:
- Test Concentrations: At least five concentrations and a control.
- Replicates: At least 10 individual daphnids per concentration.
- Feeding: Feed the daphnids daily with a suitable food source (e.g., algae).
- 5. Procedure:
- Individually expose daphnids to the test concentrations.
- Renew the test solutions and feed the daphnids at least three times a week.
- Record the survival of the parent daphnids daily.
- Count and remove the offspring produced by each female daily.
- The test duration is 21 days.
- 6. Data Analysis:
- Calculate the total number of live offspring produced per surviving adult female.
- Analyze the reproduction data for significant differences between the control and treatment groups.
- Determine the NOEC and LOEC for reproduction.

Conclusion

The protocols outlined in this document provide a standardized framework for assessing the toxicity of **Azinphos-methyl** to aquatic life. Adherence to these guidelines will ensure the generation of high-quality, reproducible data that can be used for environmental risk assessment and regulatory purposes. Given the high toxicity of **Azinphos-methyl**, it is crucial



to conduct thorough and standardized testing to understand and mitigate its potential impact on aquatic ecosystems.

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